physicochemical properties of 8-Chloro-2-phenylquinoline-4-carboxylic acid
physicochemical properties of 8-Chloro-2-phenylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and biological context of 8-Chloro-2-phenylquinoline-4-carboxylic acid (CAS No. 181048-56-6). This compound is a halogenated derivative of the 2-phenylquinoline-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities.
Core Physicochemical Properties
8-Chloro-2-phenylquinoline-4-carboxylic acid is a solid organic compound. The introduction of a chlorine atom at the 8-position of the quinoline ring influences its electronic properties, lipophilicity, and metabolic stability, which can significantly impact its biological activity and pharmacokinetic profile. The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 8-chloro-2-phenylquinoline-4-carboxylic acid | [1] |
| CAS Number | 181048-56-6 | [1][2][3] |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [1] |
| Molecular Weight | 283.71 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 246 °C (in acetic acid) | [4] |
| Boiling Point | 484.9 ± 45.0 °C (Predicted) | [4] |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.10 ± 0.10 (Predicted) | [4] |
| Synonyms | 8-chloro-2-phenyl-cinchoninic acid | [4] |
Experimental Protocols: Synthesis of the Quinoline Scaffold
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved through multicomponent reactions such as the Doebner reaction or the Pfitzinger synthesis. These methods offer robust and versatile pathways to the core scaffold.
Doebner Reaction Protocol
The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5] For the synthesis of the target compound, 2-chloroaniline would be used as the aniline component.
Reactants:
-
2-Chloroaniline
-
Benzaldehyde
-
Pyruvic Acid
-
Ethanol (Solvent)
-
Catalyst (e.g., Trifluoroacetic acid or a Lewis acid like BF₃·OEt₂)
Procedure:
-
A solution of 2-chloroaniline and benzaldehyde is prepared in a suitable solvent, such as ethanol or acetonitrile, in a round-bottom flask.
-
A catalytic amount of acid (e.g., BF₃·OEt₂) is added, and the mixture is stirred, typically with heating (e.g., 65-80°C), for approximately one hour to facilitate the formation of the Schiff base intermediate.[6][7]
-
Pyruvic acid, dissolved in the same solvent, is then added dropwise to the reaction mixture.
-
The mixture is heated under reflux for several hours (3 to 20 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6][7]
-
Upon completion, the reaction is cooled to room temperature, allowing the crude product to precipitate.
-
The crude solid is isolated by filtration and can be purified. A common purification method involves dissolving the product in an aqueous basic solution (e.g., NaHCO₃ or K₂CO₃), filtering to remove neutral impurities, and then re-precipitating the carboxylic acid by acidifying the filtrate.[6]
Caption: Generalized workflow for the Doebner synthesis.
Pfitzinger Synthesis Protocol
An alternative and widely used method is the Pfitzinger synthesis, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8] To synthesize the target compound, 7-chloroisatin would be the required starting material.
Reactants:
-
7-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Solvent (e.g., 20% aqueous Ethanol)
Procedure:
-
A strong base solution (e.g., 33% KOH in aqueous ethanol) is prepared in a round-bottom flask.[9]
-
7-Chloroisatin is added to the stirred basic solution. The base hydrolyzes the amide bond, opening the isatin ring to form a keto-acid intermediate in situ.[10][11]
-
Acetophenone is added to the reaction mixture.
-
The flask is equipped with a reflux condenser, and the mixture is heated to reflux (e.g., 80-90°C) for an extended period (18-36 hours).[10]
-
Reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the solvent is typically removed under reduced pressure.
-
The residue is dissolved in water, and the aqueous solution is washed with a non-polar solvent like diethyl ether to remove unreacted acetophenone.[10]
-
The aqueous layer is cooled in an ice bath and carefully acidified with an acid (e.g., HCl or acetic acid) to a pH of 4-5, causing the final product to precipitate.[10]
-
The solid is collected by vacuum filtration, washed with cold water, and dried.
Biological Context and Potential Signaling Pathways
The 2-phenylquinoline-4-carboxylic acid scaffold is a key pharmacophore in the development of novel therapeutics, notably as inhibitors of histone deacetylases (HDACs).[12][13]
Mechanism of Action as an HDAC Inhibitor
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to the compaction of chromatin, making DNA less accessible to transcription factors and resulting in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[14][15]
Inhibitors based on the 2-phenylquinoline-4-carboxylic acid structure act as "cap" groups that interact with residues at the rim of the HDAC active site.[12] By inhibiting HDAC activity, these compounds prevent the removal of acetyl groups, leading to histone hyperacetylation. This relaxes the chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. The downstream effects include the induction of cell cycle arrest and apoptosis in cancer cells.[14][16] While the specific activity of 8-Chloro-2-phenylquinoline-4-carboxylic acid is not detailed in the literature, derivatives with this core structure have shown significant HDAC inhibitory potential.[15]
Caption: Role of HDAC in gene expression and its inhibition.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 8-CHLORO-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID | 181048-56-6 [chemicalbook.com]
- 3. CAS NO. 181048-56-6 | 8-CHLORO-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID | C16H10ClNO2 [localpharmaguide.com]
- 4. 8-CHLORO-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID CAS#: 181048-56-6 [amp.chemicalbook.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 15. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
